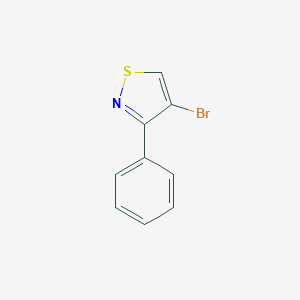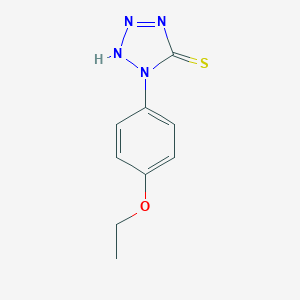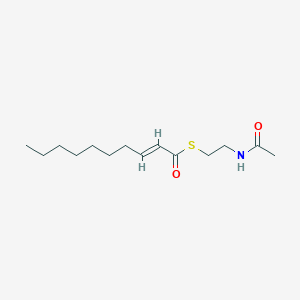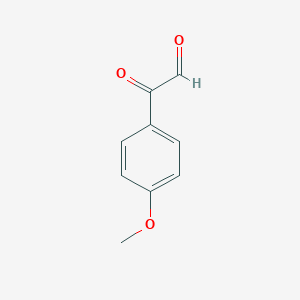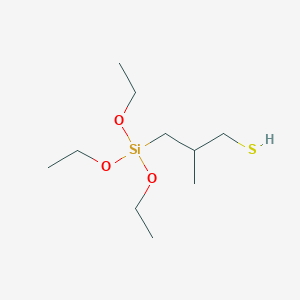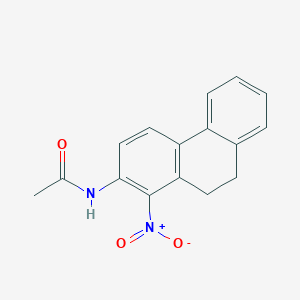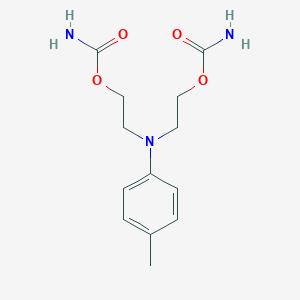
ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanol, 2,2'-(p-tolylimino)di-, dicarbamate (ester) is a chemical compound with the molecular formula C14H20N2O5. It is commonly known as Ethacridine and is used in various scientific research applications. Ethacridine is a derivative of Acridine, which is a heterocyclic organic compound. Ethacridine has been studied extensively due to its broad-spectrum antimicrobial properties and its ability to bind to DNA.
Mécanisme D'action
The mechanism of action of Ethacridine is not fully understood, but it is believed to work by binding to DNA and inhibiting DNA synthesis. Ethacridine has been shown to intercalate between the base pairs of DNA, causing the DNA helix to unwind and preventing DNA polymerase from adding nucleotides. This leads to the inhibition of DNA synthesis and ultimately cell death.
Biochemical and Physiological Effects:
Ethacridine has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit DNA synthesis, and have broad-spectrum antimicrobial properties. Ethacridine has also been shown to cause DNA damage, which can lead to mutations and potentially carcinogenic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethacridine in lab experiments is its broad-spectrum antimicrobial properties, which make it useful for treating bacterial and fungal infections. Ethacridine is also relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using Ethacridine is its potential toxicity, which can limit its use in certain experiments. Additionally, Ethacridine has been shown to cause DNA damage, which can lead to mutations and potentially carcinogenic effects.
Orientations Futures
There are several future directions for the research and development of Ethacridine. One potential direction is the development of new derivatives of Ethacridine with improved antimicrobial properties and reduced toxicity. Another direction is the investigation of Ethacridine as a potential anti-cancer agent, with a focus on its ability to induce apoptosis in cancer cells. Additionally, the mechanism of action of Ethacridine could be further studied to better understand its effects on DNA synthesis and repair mechanisms.
Méthodes De Synthèse
Ethacridine is synthesized by reacting Acridine with p-toluidine and carbon disulfide. The reaction is catalyzed by sodium hydroxide, and the resulting product is then ETHANOL, 2,2'-(p-TOLYLIMINO)DI-, DICARBAMATE (ester)ified with ethanol. The final product is a yellow crystalline powder with a melting point of 238-240°C.
Applications De Recherche Scientifique
Ethacridine has been used in various scientific research applications, including microbiology, genetics, and cancer research. It is known for its broad-spectrum antimicrobial properties and has been used to treat various bacterial and fungal infections. Ethacridine has also been shown to bind to DNA and inhibit DNA synthesis, making it a useful tool for studying DNA replication and repair mechanisms. In cancer research, Ethacridine has been used as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
19351-38-3 |
|---|---|
Formule moléculaire |
C13H19N3O4 |
Poids moléculaire |
281.31 g/mol |
Nom IUPAC |
2-[N-(2-carbamoyloxyethyl)-4-methylanilino]ethyl carbamate |
InChI |
InChI=1S/C13H19N3O4/c1-10-2-4-11(5-3-10)16(6-8-19-12(14)17)7-9-20-13(15)18/h2-5H,6-9H2,1H3,(H2,14,17)(H2,15,18) |
Clé InChI |
GQXKWCRRYZSWDU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
SMILES canonique |
CC1=CC=C(C=C1)N(CCOC(=O)N)CCOC(=O)N |
Autres numéros CAS |
19351-38-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




